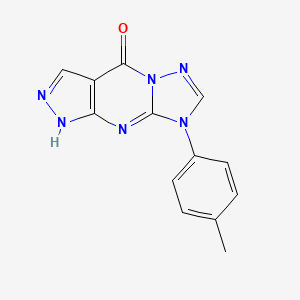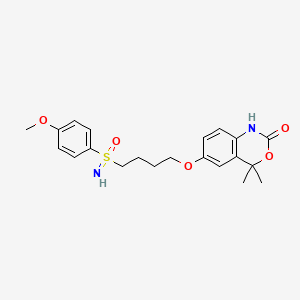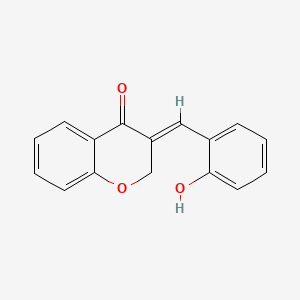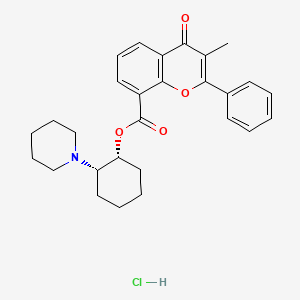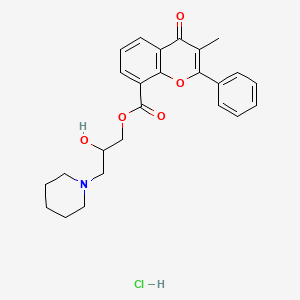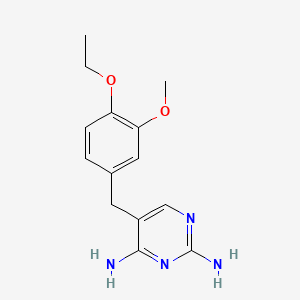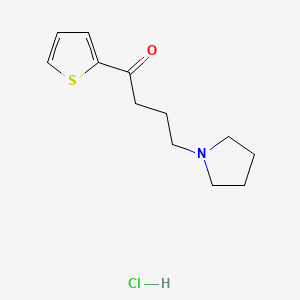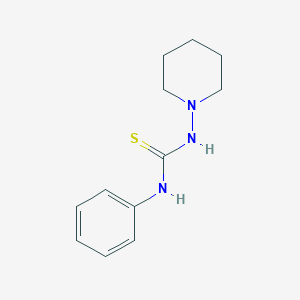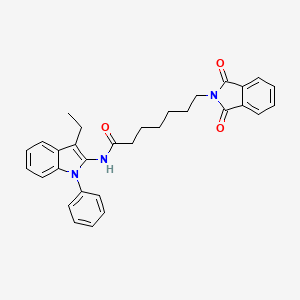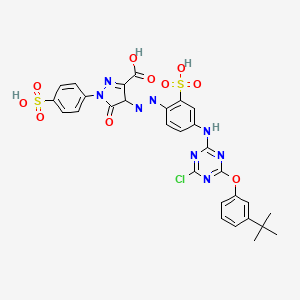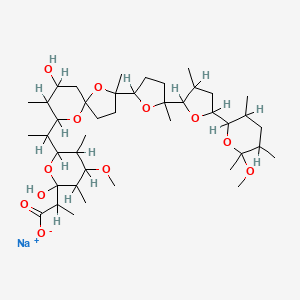
Dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, sodium salt is a complex organic compound with a unique structure that includes multiple sulphonate groups and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, sodium salt involves multiple steps. The process typically starts with the preparation of the sulphonatobenzylamine derivatives, followed by their condensation with other aromatic compounds under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulphonate groups can be oxidized under specific conditions.
Reduction: The aromatic rings and other functional groups can be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulphone derivatives, while reduction could lead to the formation of simpler aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new materials and compounds.
Biology
In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with specific biomolecules makes it useful for investigating biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to target specific molecular pathways, making it a candidate for drug development and disease treatment.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and influencing cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, potassium salt
- Dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, calcium salt
Uniqueness
The uniqueness of dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, sodium salt lies in its specific combination of functional groups and aromatic rings This structure imparts unique chemical and physical properties, making it distinct from other similar compounds
Properties
CAS No. |
93918-01-5 |
|---|---|
Molecular Formula |
C39H38N2Na3O9S3+ |
Molecular Weight |
843.9 g/mol |
IUPAC Name |
trisodium;3-[[N-ethyl-4-[(Z)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]-(4-sulfonatophenyl)methyl]-3-methylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C39H40N2O9S3.3Na/c1-5-40(25-29-9-7-11-35(23-29)52(45,46)47)32-15-19-37(27(3)21-32)39(31-13-17-34(18-14-31)51(42,43)44)38-20-16-33(22-28(38)4)41(6-2)26-30-10-8-12-36(24-30)53(48,49)50;;;/h7-24H,5-6,25-26H2,1-4H3,(H2-,42,43,44,45,46,47,48,49,50);;;/q;3*+1/p-2 |
InChI Key |
LBQQAMOSWHVKCG-UHFFFAOYSA-L |
Isomeric SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)/C(=C\3/C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)/C5=CC=C(C=C5)S(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=C(C=C5)S(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


